5-Hydroxy Lornoxicam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

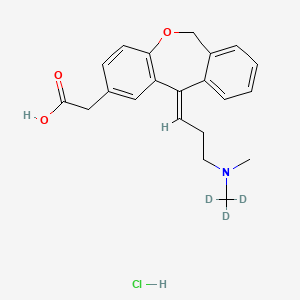

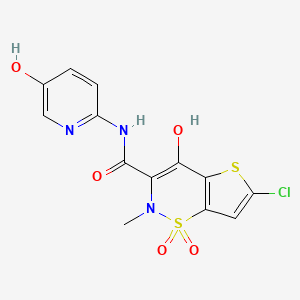

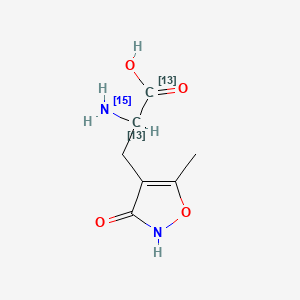

5’-Hydroxylornoxicam is a metabolite of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Lornoxicam is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The compound 5’-Hydroxylornoxicam is formed through the hydroxylation of lornoxicam, primarily mediated by the enzyme CYP2C9 . This metabolite retains some of the pharmacological activities of its parent compound and is of interest in pharmacokinetic and pharmacodynamic studies.

Mechanism of Action

Target of Action

5-Hydroxy Lornoxicam, also known as 5’-Hydroxylornoxicam, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . Prostaglandins act as messenger molecules in the process of inflammation .

Mode of Action

This compound, like other NSAIDs, exhibits its anti-inflammatory and analgesic activity through its inhibitory action on prostaglandin and thromboxane synthesis . This is achieved by inhibiting both COX-1 and COX-2 enzymes . The inhibition of these enzymes leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins and thromboxane . This results in a decrease in these mediators of inflammation, pain, fever, and swelling .

Pharmacokinetics

This compound exhibits a relatively short plasma half-life of 3 to 5 hours . Glucoroconjugated metabolites are excreted in urine and faeces with a half-life of about 11 hours . Lornoxicam and its metabolites bind extensively to plasma albumin .

Result of Action

The primary result of the action of this compound is the reduction of inflammation, pain, fever, and swelling . This is achieved through the inhibition of prostaglandin and thromboxane synthesis, which are key mediators of these symptoms .

Action Environment

The action of this compound is influenced by various environmental factors. Substantial concentrations of lornoxicam are attained in synovial fluid, the proposed site of action in chronic inflammatory arthropathies . Furthermore, the metabolism of lornoxicam is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys , suggesting that renal function and genetic polymorphisms in CYP2C9 may influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

5-Hydroxy Lornoxicam is metabolized by the cytochrome P4502DC9 enzyme . It inhibits the synthesis of prostaglandins via the inhibition of cyclooxygenase . This interaction plays a crucial role in its anti-inflammatory and analgesic effects .

Cellular Effects

This compound, through its parent compound Lornoxicam, inhibits polymorphonuclear leukocyte migration, the release of superoxide from human polymorphonuclear leukocytes, and the release of platelet-derived growth factor from human platelets . These actions contribute to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cyclooxygenase enzymes, which are responsible for the formation of prostaglandins and thromboxane from arachidonic acid . This leads to the reduction of inflammation, pain, fever, and swelling .

Temporal Effects in Laboratory Settings

This compound has a relatively short plasma half-life of 3 to 4 hours . It is eliminated following biotransformation to 5′-hydroxy-lornoxicam, which does not undergo enterohepatic recirculation .

Dosage Effects in Animal Models

In animal pain models, Lornoxicam, the parent compound of this compound, has shown significant analgesic activity . It was found to be more potent than other NSAIDs like tenoxicam and piroxicam .

Metabolic Pathways

This compound is metabolized completely by the CYP2C9 enzyme . The principal metabolite is 5’-hydroxy-lornoxicam, and only negligible amounts of intact Lornoxicam are excreted unchanged in the urine .

Transport and Distribution

This compound and its metabolites bind extensively to plasma albumin . This binding facilitates the transport and distribution of the compound within the body .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given that it is metabolized in the liver by the CYP2C9 enzyme , it can be inferred that it is likely localized in the liver cells where this enzyme is present.

Preparation Methods

The preparation of 5’-Hydroxylornoxicam involves the metabolic conversion of lornoxicam. In vitro studies have shown that the enzyme CYP2C9 catalyzes the hydroxylation of lornoxicam to form 5’-Hydroxylornoxicam

Chemical Reactions Analysis

5’-Hydroxylornoxicam undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-Hydroxylornoxicam is primarily studied in the context of pharmacokinetics and pharmacodynamics. Its applications include:

Chemistry: Used as a reference compound in analytical studies to understand the metabolism of lornoxicam.

Biology: Studied for its interactions with biological systems, particularly its role in the inhibition of cyclooxygenase enzymes.

Medicine: Investigated for its potential therapeutic effects and its role in the overall efficacy of lornoxicam.

Industry: Utilized in the development of analytical methods for drug monitoring and quality control.

Comparison with Similar Compounds

5’-Hydroxylornoxicam is unique due to its specific formation from lornoxicam. Similar compounds include other hydroxylated metabolites of NSAIDs, such as:

4’-Hydroxydiclofenac: A metabolite of diclofenac.

6-Hydroxymeloxicam: A metabolite of meloxicam.

5-Hydroxytenoxicam: A metabolite of tenoxicam.

These compounds share similar metabolic pathways and pharmacological activities but differ in their parent compounds and specific hydroxylation sites.

Properties

IUPAC Name |

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S2/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12/h2-5,18-19H,1H3,(H,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOMZUZLRFQVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123252-96-0 |

Source

|

| Record name | 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123252960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the significance of the CYP2C9*13 allele in the metabolism of lornoxicam?

A1: The CYP2C913 allele significantly impacts lornoxicam metabolism by reducing the conversion of lornoxicam to 5'-hydroxylornoxicam. [, ] This allele leads to decreased enzymatic activity of CYP2C9, similar to the more commonly studied CYP2C93 allele. [] As a result, individuals carrying the CYP2C913 allele exhibit higher lornoxicam concentrations and a longer half-life compared to those with the wild-type CYP2C91 allele. [, ] This altered metabolic profile could potentially lead to increased drug exposure and a higher risk of side effects in individuals carrying the CYP2C9*13 allele.

Q2: How does the formation of 5'-hydroxylornoxicam differ between individuals with different CYP2C9 genotypes?

A2: Research indicates individuals with the CYP2C91/13 genotype show significantly lower 5'-hydroxylornoxicam Cmax and AUCinf compared to individuals with the CYP2C91/1 genotype. [] Interestingly, while the CYP2C91/13 genotype exhibits a reduced conversion rate to 5'-hydroxylornoxicam similar to the CYP2C91/3 genotype, individuals with the CYP2C91/13 genotype display a higher 5'-hydroxylornoxicam Cmax than those with the CYP2C91/3 genotype. [] This suggests potential differences in the pharmacokinetics of 5'-hydroxylornoxicam formation between these genotypes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide](/img/structure/B565393.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)